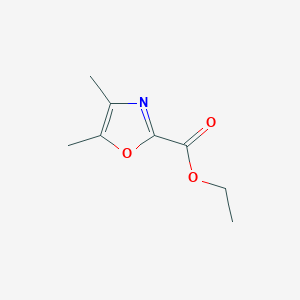

Ethyl 4,5-dimethyloxazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-11-8(10)7-9-5(2)6(3)12-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJJALUYISMRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4,5-Dimethyloxazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic route for ethyl 4,5-dimethyloxazole-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The information presented herein is curated for an audience with a strong background in organic chemistry.

Introduction

Oxazole derivatives are a class of heterocyclic compounds that are integral to many areas of chemical research, most notably in the development of new pharmaceutical agents. Their unique electronic and structural properties make them valuable scaffolds in drug design. This compound is a specific derivative that holds promise as a versatile building block for the synthesis of more complex molecules. This guide will detail a plausible and robust synthetic methodology, based on established chemical principles, for the preparation of this target compound.

Proposed Synthetic Pathway: Robinson-Gabriel Synthesis

A viable and well-documented approach for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis.[1][2][3] This method involves the cyclodehydration of an α-acylamino ketone. For the synthesis of this compound, a plausible pathway begins with the acylation of 3-amino-2-butanone with ethyl oxalyl chloride, followed by an acid-catalyzed cyclization and dehydration to form the desired oxazole ring.

The overall reaction scheme is presented below:

Caption: Proposed Robinson-Gabriel synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound. These protocols are based on standard laboratory procedures for reactions of this type.

3.1. Synthesis of Ethyl 2-((3-oxobutan-2-yl)amino)-2-oxoacetate (Intermediate)

-

Materials:

-

3-Amino-2-butanone hydrochloride

-

Ethyl oxalyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 3-amino-2-butanone hydrochloride (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add pyridine (2.2 eq) dropwise.

-

After stirring for 15 minutes, add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous dichloromethane (2 mL/mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the pure intermediate.

-

3.2. Synthesis of this compound (Target Compound)

-

Materials:

-

Ethyl 2-((3-oxobutan-2-yl)amino)-2-oxoacetate

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Procedure:

-

To the purified ethyl 2-((3-oxobutan-2-yl)amino)-2-oxoacetate (1.0 eq), add concentrated sulfuric acid (5-10 eq) cautiously at 0 °C.

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Physicochemical Properties

| Property | Value (Predicted) |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Boiling Point | 220-230 °C (at 760 mmHg) |

| Density | 1.12 g/cm³ |

| Refractive Index | 1.48 |

Table 2: Reaction Parameters and Yields

| Step | Reaction | Reactant Ratios (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acylation | 3-Amino-2-butanone HCl (1.0), Ethyl oxalyl chloride (1.1), Pyridine (2.2) | Dichloromethane | 0 to RT | 12-16 | 75-85 |

| 2 | Cyclodehydration | Intermediate (1.0), H₂SO₄ (5-10) | Neat | 80-100 | 2-4 | 60-70 |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and plausible synthetic route to this compound utilizing the Robinson-Gabriel synthesis. The provided experimental protocols, while hypothetical, are grounded in well-established organic chemistry principles and offer a solid starting point for researchers aiming to prepare this compound. The structured data and workflow visualizations are intended to facilitate a clear understanding of the synthetic process. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

An In-depth Technical Guide to Ethyl 4,5-dimethyloxazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-dimethyloxazole-2-carboxylate is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The oxazole ring is a key structural motif in various natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and a discussion of the potential applications of this compound, tailored for a scientific audience.

Chemical Properties

Currently, detailed experimental data for this compound is limited in publicly accessible databases. The following table summarizes the available and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | [1][2] |

| Molecular Weight | 169.18 g/mol | [1][2] |

| CAS Number | 33123-73-8 | [2] |

| Boiling Point | 90-91 °C at 0.6 Torr | [3] |

| Density | 1.1±0.1 g/cm³ (Predicted) | [3] |

| pKa | -0.79±0.14 (Predicted) | [3] |

| Physical State | Not available | |

| Melting Point | Not available | [1] |

| Solubility | Not available | |

| Refractive Index | Not available | [1] |

Synthesis

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of ethyl oxamate with 3-hydroxy-2-butanone (acetoin) under dehydrating conditions. The acid-catalyzed reaction would first form an α-acylamino ketone intermediate, which would then undergo cyclization and dehydration to yield the oxazole ring.

Experimental Protocol (Hypothetical)

Materials:

-

Ethyl oxamate

-

3-Hydroxy-2-butanone (Acetoin)

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Anhydrous sodium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl oxamate (1 equivalent), 3-hydroxy-2-butanone (1 equivalent), and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data (Hypothetical)

No experimental spectroscopic data for this compound has been identified. The following represents predicted data based on the compound's structure.

¹H NMR (400 MHz, CDCl₃):

-

δ 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃)

-

δ 2.40 (s, 3H, -CH₃)

-

δ 2.30 (s, 3H, -CH₃)

-

δ 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃)

¹³C NMR (101 MHz, CDCl₃):

-

δ 160.5 (C=O, ester)

-

δ 158.0 (C2, oxazole)

-

δ 145.0 (C5, oxazole)

-

δ 135.0 (C4, oxazole)

-

δ 62.0 (-OCH₂)

-

δ 14.0 (-OCH₂CH₃)

-

δ 11.5 (-CH₃)

-

δ 10.0 (-CH₃)

Infrared (IR) Spectroscopy (ATR):

-

~2980 cm⁻¹ (C-H, sp³)

-

~1740 cm⁻¹ (C=O, ester)

-

~1650 cm⁻¹ (C=N, oxazole)

-

~1580 cm⁻¹ (C=C, oxazole)

-

~1200 cm⁻¹ (C-O, ester)

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity of this compound or its involvement in any signaling pathways. However, the oxazole scaffold is a common feature in many biologically active compounds, suggesting that this molecule could serve as a valuable building block in drug discovery programs. Further research is required to explore its potential therapeutic applications.

Conclusion

This compound is a chemical compound with a well-defined structure but limited publicly available experimental data. This guide has provided a summary of its known properties and a plausible, though hypothetical, synthetic route and expected spectroscopic characteristics. The absence of reported biological activity highlights an opportunity for future research to investigate the potential of this molecule and its derivatives in various scientific and therapeutic areas. As a versatile scaffold, it holds promise for applications in medicinal chemistry and materials science, warranting further investigation by the research community.

References

Elucidation of the Molecular Structure: A Technical Guide to Ethyl 4,5-Dimethyloxazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of ethyl 4,5-dimethyloxazole-2-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this paper presents a detailed, illustrative elucidation based on established spectroscopic principles and data from closely related analogs.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol .[1][2] Its structure, represented by the SMILES string CCOC(=O)C1=NC(=C(C)O1)C, consists of a central oxazole ring substituted with two methyl groups at the 4 and 5 positions and an ethyl carboxylate group at the 2-position.[1] The CAS number for this compound is 33123-73-8.[2] While specific applications for this molecule are not widely documented, the oxazole core is a significant scaffold in medicinal chemistry, appearing in various compounds with diverse biological activities. The elucidation of its precise structure is paramount for understanding its chemical properties and potential applications.

Synthesis and Purification

A plausible synthetic route to this compound can be adapted from general methods for oxazole synthesis. A common approach involves the condensation of an α-hydroxyketone with an appropriate cyanide-containing reactant, followed by esterification.

Illustrative Experimental Protocol: Synthesis

-

Reaction Setup: A solution of 3-hydroxy-2-butanone (acetoin) in a suitable aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: An equimolar amount of ethyl cyanoformate is added dropwise to the solution at room temperature. A catalytic amount of a mild acid or base may be employed to facilitate the reaction.

-

Reaction Progression: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Spectroscopic Analysis and Structure Confirmation

The definitive structure of the synthesized compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.4 | Singlet | 3H | C4-CH₃ |

| ~2.2 | Singlet | 3H | C5-CH₃ |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C =O (Ester) |

| ~158 | C 2 (Oxazole) |

| ~145 | C 5 (Oxazole) |

| ~135 | C 4 (Oxazole) |

| ~62 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

| ~11 | C4-CH₃ |

| ~9 | C5-CH₃ |

Note: The predicted chemical shifts are based on the analysis of similar oxazole and ester-containing compounds.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=N stretch (oxazole) |

| ~1580 | Medium | C=C stretch (oxazole) |

| ~1250 | Strong | C-O stretch (ester) |

Note: These predicted absorption frequencies are characteristic of substituted oxazole esters.[3][4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular ion) |

| 140 | [M - C₂H₅]⁺ |

| 124 | [M - OC₂H₅]⁺ |

| 96 | [M - COOC₂H₅]⁺ |

Note: The fragmentation pattern is predicted based on the typical behavior of ethyl esters, which often involves the loss of the ethoxy or ethyl group.[7]

Workflow for Structure Elucidation

The logical flow of experiments and data analysis for the structure elucidation of an unknown compound like this compound is crucial. The following diagram illustrates this general workflow.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS 33123-73-8 | 4,5-Dimethyl-oxazole-2-carboxylic acid ethyl ester - Synblock [synblock.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.vensel.org [pubs.vensel.org]

- 7. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Ethyl 4,5-dimethyloxazole-2-carboxylate

CAS Number: 33123-73-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4,5-dimethyloxazole-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this guide synthesizes the known information and presents a theoretical framework for its synthesis and potential utility, drawing upon established principles of oxazole chemistry.

Chemical Identity and Properties

This compound is an organic compound featuring a five-membered oxazole ring substituted with two methyl groups and an ethyl carboxylate group. The key identification and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 33123-73-8 |

| Molecular Formula | C₈H₁₁NO₃[1] |

| Molecular Weight | 169.18 g/mol [1] |

| Canonical SMILES | CCOC(=O)C1=NC(=C(O1)C)C |

| InChI Key | WUJJALUYISMRGX-UHFFFAOYSA-N |

| Predicted Boiling Point | 255.4±23.0 °C (at 760 mmHg) |

| Predicted Density | 1.12±0.1 g/cm³ |

| Predicted pKa | -0.15±0.10 |

Synthesis and Experimental Protocols

A hypothetical two-step synthesis is outlined below. This protocol is theoretical and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 3-acetamido-2-butanone

This initial step involves the acylation of 3-amino-2-butanone.

-

Materials:

-

3-amino-2-butanone hydrochloride

-

Acetyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

-

Procedure:

-

Suspend 3-amino-2-butanone hydrochloride in the anhydrous solvent and cool the mixture to 0 °C in an ice bath.

-

Add the base dropwise to the stirred suspension to neutralize the hydrochloride and liberate the free amine.

-

Slowly add acetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-acetamido-2-butanone.

-

Purify the crude product by column chromatography or distillation.

-

Step 2: Cyclization to this compound

This step would involve the cyclization of the α-acylamino ketone followed by esterification, or a one-pot reaction with a suitable reagent. A plausible approach involves reaction with ethyl oxalyl chloride.

-

Materials:

-

3-acetamido-2-butanone

-

Ethyl oxalyl chloride

-

A suitable base (e.g., pyridine)

-

Dehydrating agent (e.g., phosphorus oxychloride or sulfuric acid)

-

-

Procedure:

-

Dissolve 3-acetamido-2-butanone in a suitable solvent like pyridine.

-

Cool the solution to 0 °C and slowly add ethyl oxalyl chloride.

-

After the addition is complete, add the dehydrating agent.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.

-

After cooling, pour the reaction mixture into ice water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography or vacuum distillation.

-

Potential Applications in Drug Discovery and Medicinal Chemistry

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. While specific biological activities for this compound have not been reported, its structural features suggest potential as a building block for the synthesis of novel therapeutic agents. The ethyl ester functionality provides a handle for further chemical modification, such as conversion to amides, hydrazides, or other derivatives, allowing for the exploration of structure-activity relationships.

The broader class of oxazoles has been investigated for a wide range of biological activities, including:

-

Anticancer

-

Antimicrobial

-

Anti-inflammatory

Therefore, this compound could serve as a valuable starting material for the synthesis of libraries of compounds to be screened for these and other activities.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing a novel chemical entity like this compound in a drug discovery program.

Caption: A generalized workflow for the utilization of a novel chemical scaffold in a drug discovery pipeline.

Signaling Pathway Hypothesis

Given the prevalence of oxazole-containing compounds as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases such as cancer. For instance, modification of the core structure could lead to compounds that inhibit protein kinases involved in cell proliferation and survival pathways.

The diagram below illustrates a hypothetical scenario where a derivative of the title compound acts as a kinase inhibitor.

Caption: A diagram illustrating the hypothetical inhibition of a kinase signaling pathway by an oxazole derivative.

References

An In-depth Technical Guide to Ethyl 4,5-dimethyloxazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4,5-dimethyloxazole-2-carboxylate, a heterocyclic organic compound with applications in the flavor and fragrance industry and potential as a versatile building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, a plausible synthetic route, and a general experimental workflow.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol [1] |

| CAS Number | 33123-73-8 |

Note: Additional physical properties such as boiling point, melting point, and density are not consistently reported in publicly available literature and would require experimental determination.

Synthesis of this compound

While a specific, detailed experimental protocol for the direct synthesis of this compound is not widely published, a plausible synthetic approach can be derived from general methods for the synthesis of 4,5-disubstituted oxazoles. A common and effective method involves the [3+2] cycloaddition reaction between a carboxylic acid derivative and an isocyanide.

Plausible Experimental Protocol:

This protocol is based on established methodologies for oxazole synthesis and should be adapted and optimized for the specific reactants.

Objective: To synthesize this compound.

Materials:

-

Ethyl 2-amino-3-oxobutanoate (or a related precursor to form the 4,5-dimethyl-substituted ring)

-

An appropriate carboxylic acid or its activated derivative that will provide the 2-carboxylate functionality.

-

Dehydrating agent (e.g., triflic anhydride, phosphorus oxychloride)

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting amino-ketoester in anhydrous dichloromethane.

-

Activation: Cool the solution to 0 °C in an ice bath. Slowly add the activating agent for the carboxylic acid component, followed by the dropwise addition of the base, maintaining the temperature at 0 °C.

-

Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow

The logical progression for the synthesis of this compound, from starting materials to the final, purified product, can be visualized as follows.

General Synthetic Workflow for this compound.

Applications in Research and Development

This compound and related oxazole structures are of significant interest to the scientific community, particularly in the following areas:

-

Medicinal Chemistry: The oxazole ring is a common scaffold in a variety of biologically active compounds. This molecule serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Flavor and Fragrance: Substituted oxazoles are known to contribute to the flavor and aroma profiles of various foods and beverages. Derivatives of this compound may be explored for their organoleptic properties.

This technical guide provides a foundational understanding of this compound for researchers and professionals. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

Ethyl 4,5-Dimethyloxazole-2-carboxylate: A Review of Currently Available Scientific Literature

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of scientific knowledge regarding ethyl 4,5-dimethyloxazole-2-carboxylate. Following a comprehensive review of available scientific literature and chemical databases, this document outlines the known properties of this compound.

Compound Identification

This compound is a heterocyclic organic compound. Its basic chemical identifiers are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 33123-73-8 | [1] |

| Molecular Formula | C₈H₁₁NO₃ | [1][2] |

| Molecular Weight | 169.18 g/mol | [1][2] |

| Synonyms | 4,5-Dimethyl-oxazole-2-carboxylic acid ethyl ester, 2-Carbethoxy-4,5-dimethyloxazole | [1][3] |

Physicochemical and Spectral Data

A thorough search of scientific literature reveals a notable absence of published experimental data for this compound. While the compound is available from commercial suppliers, detailed characterization data such as melting point, boiling point, and spectroscopic analyses (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) are not present in peer-reviewed publications.[2][4]

Synthesis and Experimental Protocols

Currently, there are no detailed, peer-reviewed experimental protocols for the synthesis of this compound available in the public domain. Chemical synthesis databases mention the compound but do not provide specific reaction conditions, workup procedures, or purification methods.[2]

The absence of published synthetic routes means that key quantitative data, such as reaction yields and purity analysis, are unavailable.

Biological Activity and Signaling Pathways

The primary focus of this review was to identify any known biological activities or associated signaling pathways for this compound. The comprehensive literature search did not yield any studies, either in vitro or in vivo, that investigate the biological effects of this specific compound. Consequently, there is no information on its pharmacology, toxicology, or potential therapeutic applications.

It is important to distinguish this compound from structurally related isomers or similar molecules that have been studied. For instance, the isomeric compound ethyl 2,5-dimethyloxazole-4-carboxylate and the related flavor agent 2-ethyl-4,5-dimethyloxazole appear in search results but are distinct chemical entities with different properties and applications.[5][6][7]

Logical Workflow for Future Research

Given the lack of existing data, a logical workflow for future investigation of this compound would be required. The following diagram illustrates a potential research pathway.

Conclusion

References

- 1. CAS 33123-73-8 | 4,5-Dimethyl-oxazole-2-carboxylic acid ethyl ester - Synblock [synblock.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CAS No. 33123-73-8 | Chemsrc [chemsrc.com]

- 4. 33123-73-8|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Ethyl-4,5-dimethyloxazole | C7H11NO | CID 62069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0 [thegoodscentscompany.com]

- 7. chemscene.com [chemscene.com]

The Synthesis and Characterization of Ethyl 4,5-Dimethyloxazole-2-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 4,5-dimethyloxazole-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published data on the direct discovery and synthesis of this specific molecule, this document presents a plausible and chemically sound synthetic pathway, complete with a detailed experimental protocol. Furthermore, it includes a compilation of known physical properties and predicted spectroscopic data to aid in its identification and characterization. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of substituted oxazole derivatives.

Introduction

Oxazole moieties are a cornerstone in the architecture of many biologically active compounds and functional materials. The unique electronic and structural properties of the oxazole ring system make it a privileged scaffold in drug discovery, contributing to the pharmacological profiles of numerous natural products and synthetic drugs. This compound (CAS No. 33123-73-8) is a member of this important class of compounds, featuring a fully substituted oxazole core with an ethyl ester functionality at the 2-position. This substitution pattern offers multiple points for further chemical modification, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic or material applications.

This document aims to consolidate the available information on this compound and to provide a practical guide for its synthesis and characterization in the absence of a definitive published discovery account.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33123-73-8 | Chemical Abstracts Service |

| Molecular Formula | C₈H₁₁NO₃ | |

| Molecular Weight | 169.18 g/mol | |

| Boiling Point | 90-91 °C @ 0.6 Torr | Publicly available chemical databases |

| Appearance | Colorless to pale yellow liquid (Predicted) | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) (Predicted) |

Proposed Synthesis Pathway

The proposed reaction proceeds via an initial O-acylation of the hydroxyl group of acetoin by ethyl chlorooxoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic oxazole ring.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This section provides a detailed, albeit hypothetical, experimental protocol for the synthesis of this compound based on the pathway described above. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions.

Materials:

-

3-Hydroxy-2-butanone (acetoin)

-

Ethyl chlorooxoacetate

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxy-2-butanone (1.0 eq) in anhydrous dichloromethane.

-

Addition of Pyridine: Add anhydrous pyridine (1.2 eq) to the reaction mixture and cool the flask to 0 °C in an ice bath.

-

Addition of Ethyl Chlorooxoacetate: Add ethyl chlorooxoacetate (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Workflow Diagram:

Caption: Experimental workflow for the proposed synthesis.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its structural elucidation. These predictions are based on the known chemical shifts and fragmentation patterns of similar oxazole derivatives.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.40 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.45 | Singlet | 3H | 4-CH₃ |

| ~2.30 | Singlet | 3H | 5-CH₃ |

| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C =O (ester) |

| ~158.0 | C 2 (oxazole) |

| ~145.0 | C 5 (oxazole) |

| ~135.0 | C 4 (oxazole) |

| ~62.0 | -O-CH₂ -CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

| ~11.0 | 4-CH₃ |

| ~10.0 | 5-CH₃ |

Table 4: Predicted Key IR and Mass Spectrometry Data

| Spectroscopic Method | Key Peaks/Signals |

| IR (Infrared) | ~1740 cm⁻¹ (C=O stretch, ester), ~1620 cm⁻¹ (C=N stretch, oxazole), ~1580 cm⁻¹ (C=C stretch, oxazole) |

| MS (Mass Spectrometry) | m/z = 169 (M⁺), fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃ |

Conclusion

This compound represents a valuable, yet under-documented, building block in organic synthesis. This technical guide has provided a plausible and detailed pathway for its synthesis, along with a comprehensive set of expected physicochemical and spectroscopic data. It is our hope that this document will facilitate further research into this compound and its derivatives, unlocking their potential in drug discovery and materials science. Future work should focus on the experimental validation of the proposed synthetic route and a thorough investigation of the biological and material properties of this and related oxazole structures.

Theoretical Analysis of Ethyl 4,5-Dimethyloxazole-2-Carboxylate: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of ethyl 4,5-dimethyloxazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of specific experimental and theoretical data for this molecule in publicly available literature, this document serves as a detailed framework for conducting such an analysis. It outlines the standard computational protocols, presents hypothetical yet plausible data based on established principles of computational chemistry, and visualizes the research workflow. The objective is to equip researchers with a robust foundational understanding of the molecular properties and reactivity of this compound through in-silico techniques. While the synthesis and biological activities of various oxazole derivatives are subjects of ongoing research, this guide focuses on the theoretical characterization that can precede and inform experimental work.[1][2][3]

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active molecules.[3] Their diverse biological activities, including anticancer properties, are well-documented.[3] this compound, as a member of this family, presents a scaffold with potential for further functionalization and development in drug discovery. Theoretical studies, employing the principles of quantum chemistry, are indispensable for elucidating the electronic structure, molecular geometry, and reactivity of such novel compounds. This guide details the application of Density Functional Theory (DFT) for a comprehensive in-silico analysis of the title compound.

Computational Methodology

The theoretical investigation of this compound would typically involve a multi-step computational protocol. The following sections outline the standard methodologies employed in such a study.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is crucial as all subsequent calculations are performed on this optimized structure.

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.

-

Basis Set: 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.

-

Procedure: The geometry is optimized without any symmetry constraints. The convergence criteria are set to the default values of the software.

-

Verification: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic properties of the molecule are investigated to understand its reactivity and kinetic stability.

-

Method: The same DFT/B3LYP level of theory and 6-311++G(d,p) basis set are used.

-

Properties Calculated:

-

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the electron-donating ability of the molecule.

-

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the electron-accepting ability of the molecule.

-

HOMO-LUMO Energy Gap (ΔE): An indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability.

-

Ionization Potential (IP): Calculated as IP ≈ -EHOMO.

-

Electron Affinity (EA): Calculated as EA ≈ -ELUMO.

-

Global Reactivity Descriptors: Electronegativity (χ), Chemical Hardness (η), and Global Electrophilicity Index (ω) are calculated from the HOMO and LUMO energies.

-

Molecular Electrostatic Potential (MEP) Surface Analysis

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.

-

Procedure: The MEP surface is calculated for the optimized geometry. The potential is mapped onto the electron density surface.

-

Interpretation:

-

Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack.

-

Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack.

-

Green regions (neutral potential): Indicate regions of near-zero potential.

-

Hypothetical Data and Results

The following tables present hypothetical, yet realistic, data that could be expected from a theoretical study of this compound based on the methodologies described above.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Value |

| Bond Length | O1-C2 (Å) | 1.35 |

| C2-N3 (Å) | 1.31 | |

| N3-C4 (Å) | 1.40 | |

| C4-C5 (Å) | 1.38 | |

| C5-O1 (Å) | 1.37 | |

| C2-C6 (Å) | 1.48 | |

| C6=O7 (Å) | 1.21 | |

| C6-O8 (Å) | 1.34 | |

| Bond Angle | O1-C2-N3 (°) | 115.0 |

| C2-N3-C4 (°) | 108.0 | |

| N3-C4-C5 (°) | 109.0 | |

| C4-C5-O1 (°) | 105.0 | |

| C5-O1-C2 (°) | 103.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C=O) | 1750 | Carbonyl stretch of the ester group |

| ν(C=N) | 1620 | Oxazole ring C=N stretching |

| ν(C=C) | 1580 | Oxazole ring C=C stretching |

| δ(CH₃) | 1450 | Methyl group bending |

| ν(C-O) | 1250 | Ester C-O stretching |

Table 3: Electronic Properties and Global Reactivity Descriptors

| Property | Symbol | Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.3 eV |

| Ionization Potential | IP | 6.5 eV |

| Electron Affinity | EA | 1.2 eV |

| Electronegativity | χ | 3.85 eV |

| Chemical Hardness | η | 2.65 eV |

| Global Electrophilicity Index | ω | 2.79 eV |

Visualizing the Theoretical Workflow

The following diagram illustrates the logical flow of a computational study on a molecule like this compound.

Caption: Workflow for the theoretical study of a small organic molecule.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational analysis of this compound. By employing Density Functional Theory, it is possible to obtain valuable insights into the molecule's geometric structure, vibrational properties, electronic characteristics, and reactivity. The presented hypothetical data serves as a realistic expectation for such a study. The methodologies and workflow detailed herein provide a solid foundation for researchers to conduct in-silico investigations of this and other related oxazole derivatives, thereby accelerating the process of drug design and development. Future work should focus on performing these calculations and correlating the theoretical results with experimental findings to validate the computational models.

References

Spectroscopic and Synthetic Profile of Ethyl 4,5-Dimethyloxazole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

| Property | Value | Source |

| Chemical Name | Ethyl 4,5-dimethyloxazole-2-carboxylate | N/A |

| CAS Number | 33123-73-8 | [1] |

| Molecular Formula | C₈H₁₁NO₃ | [1][2] |

| Molecular Weight | 169.18 g/mol | [1][2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.40 | Quartet | 2H | -O-CH₂-CH₃ |

| ~2.35 | Singlet | 3H | C5-CH₃ |

| ~2.20 | Singlet | 3H | C4-CH₃ |

| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C=O (Ester) |

| ~158.0 | C2 (Oxazole ring) |

| ~145.0 | C5 (Oxazole ring) |

| ~135.0 | C4 (Oxazole ring) |

| ~62.0 | -O-CH₂-CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

| ~11.0 | C5-CH₃ |

| ~10.0 | C4-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2900 | Medium | C-H stretch (alkane) |

| ~1740-1720 | Strong | C=O stretch (ester) |

| ~1650-1550 | Medium | C=N stretch (oxazole ring) |

| ~1250-1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular ion) |

| 140 | [M - C₂H₅]⁺ |

| 124 | [M - OCH₂CH₃]⁺ |

| 96 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the reaction of ethyl oxamate with 3-hydroxy-2-butanone (acetoin) under dehydrating conditions.

Materials:

-

Ethyl oxamate

-

3-Hydroxy-2-butanone (acetoin)

-

Concentrated sulfuric acid (or other suitable dehydrating agent)

-

Dichloromethane (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

To a solution of ethyl oxamate in dichloromethane, add 3-hydroxy-2-butanone.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and water.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Obtain the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the purified liquid product between two potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: Record the FT-IR spectrum using a Fourier-transform infrared spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Report the absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan over a mass-to-charge (m/z) range of 50-500.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: Molecular Structure of this compound.

Caption: General Workflow for Synthesis and Spectroscopic Analysis.

References

The Biological Landscape of Ethyl 4,5-Dimethyloxazole-2-Carboxylate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds. Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The versatility of the oxazole core allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic outcomes. This technical guide provides a comprehensive overview of the known and potential biological activities of a specific subclass: ethyl 4,5-dimethyloxazole-2-carboxylate derivatives. While direct and extensive experimental studies on this particular molecular framework are limited in publicly available literature, this document consolidates information from structurally related compounds to present a robust theoretical and practical framework for researchers.

I. Potential Biological Activities: An Evidence-Based Extrapolation

Although specific data on this compound derivatives is sparse, the broader family of oxazole and isoxazole derivatives has been extensively studied, revealing significant potential across several therapeutic areas.

Anticancer Activity

Numerous isoxazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, a series of novel isoxazole-piperazine hybrids demonstrated potent cytotoxicity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range (0.3–3.7 μM). Mechanistic studies on select compounds from this series indicated that they induce oxidative stress, leading to apoptosis and cell cycle arrest. These effects were linked to the inhibition of the cell survival pathway through Akt hyperphosphorylation and the activation of the p53 protein.

Antimicrobial Activity

Enzyme Inhibition

Derivatives of heterocyclic compounds, including oxazoles, are known to act as enzyme inhibitors. For example, certain thiazole derivatives have been identified as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. While specific enzyme inhibition studies on this compound derivatives have not been reported, the structural features of the oxazole ring suggest potential interactions with various enzyme active sites.

II. Quantitative Data on Related Oxazole Derivatives

To provide a tangible reference for the potential potency of the target compounds, the following table summarizes the biological activity of a structurally related oxazole derivative.

| Compound Name | Biological Activity | Target/Organism | Measurement | Value | Reference |

| Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate | Antimicrobial | Staphylococcus aureus | MIC | 32 µg/mL | [2] |

III. Experimental Protocols: A General Framework

The following sections outline generalized experimental protocols that can be adapted for the synthesis and biological evaluation of this compound derivatives, based on standard methodologies reported for similar compounds.

General Synthesis of Oxazole Derivatives

A common route for synthesizing the oxazole core involves the condensation of a β-ketoamide with a suitable reagent, followed by cyclization. For instance, the reaction of methyl 2-diazo-3-oxobutanoate with iodomethane in the presence of a rhodium catalyst can yield intermediate oxazole derivatives. These intermediates can then be coupled with various aryl or alkyl groups via cross-coupling reactions like the Suzuki-Miyaura reaction to generate a library of substituted oxazoles.[2]

Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and biological evaluation of oxazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

IV. Signaling Pathways and Mechanisms of Action

As there is no specific information on the signaling pathways affected by this compound derivatives, we can infer potential mechanisms from related compounds.

Potential Anticancer Mechanism of Action

Caption: A potential signaling pathway for the anticancer activity of oxazole derivatives.

V. Conclusion and Future Directions

The available literature strongly suggests that the 4,5-dimethyloxazole-2-carboxylate scaffold is a promising starting point for the development of novel therapeutic agents. While direct biological data for this compound derivatives is currently lacking, the demonstrated anticancer and antimicrobial activities of structurally related oxazole and isoxazole compounds provide a compelling rationale for further investigation.

Future research should focus on the synthesis of a diverse library of this compound derivatives with various substitutions at the 2-position and modifications of the ester group. Systematic screening of these compounds against a panel of cancer cell lines and microbial pathogens is warranted to identify lead compounds. Subsequent studies should then aim to elucidate their mechanisms of action and explore their potential in preclinical models. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this chemical class.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4,5-Dimethyloxazole-2-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature detailing the synthesis and reactivity of ethyl 4,5-dimethyloxazole-2-carboxylate is limited. The following application notes and protocols are based on established principles of oxazole chemistry and draw from synthetic and reaction methodologies for structurally similar compounds. These protocols should be considered illustrative and may require optimization.

Introduction

This compound is a polysubstituted heterocyclic compound belonging to the oxazole family. Oxazole cores are prevalent in a wide range of natural products and pharmaceutically active molecules, valued for their role as bioisosteres of amide and ester functionalities and their versatile chemical reactivity.[1][2] This document provides a guide to the potential synthesis and synthetic applications of this compound as a building block in organic synthesis, based on the known chemistry of analogous structures.

The structure features an oxazole ring substituted with two methyl groups at the 4- and 5-positions and an ethyl ester at the 2-position. The electron-donating methyl groups are known to influence the reactivity of the oxazole ring, particularly in cycloaddition reactions, while the ester group at the C2 position serves as a versatile handle for various chemical transformations.[3]

Plausible Synthetic Routes

The synthesis of polysubstituted oxazoles can be achieved through several established methods. For the target molecule, a two-step approach involving a Dakin-West reaction followed by a Robinson-Gabriel synthesis is a plausible and well-documented route for analogous structures.[1][4][5]

-

Dakin-West Reaction: This reaction converts an α-amino acid into an α-acylamino ketone using an acid anhydride and a base, typically pyridine.[6][7] Starting with an appropriate amino acid, this step would furnish the key precursor for the subsequent cyclization.

-

Robinson-Gabriel Synthesis: This reaction involves the cyclodehydration of an α-acylamino ketone to form the oxazole ring, typically promoted by a dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[3][5][8]

Other modern methods for oxazole synthesis include copper-catalyzed tandem oxidative cyclizations and electrochemical syntheses, which offer mild conditions and broad substrate scope for related compounds.[9][10]

Potential Synthetic Applications

The utility of this compound in organic synthesis stems from the reactivity of both the ester functional group and the oxazole core.

-

Modification of the Ester Group: The ethyl ester at the C2 position is a key functional handle.

-

Hydrolysis: The ester can be hydrolyzed under basic conditions (e.g., using K₂CO₃ or LiOH) to yield the corresponding 4,5-dimethyloxazole-2-carboxylic acid.[11] This acid is a valuable building block for further functionalization.

-

Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HBTU, HATU) to generate a diverse library of 2-carboxamides.[12][13] Alternatively, direct amidation from the ester may be possible under certain conditions.

-

-

Reactions of the Oxazole Ring:

-

Diels-Alder Cycloaddition: Oxazoles can function as dienes in [4+2] cycloaddition reactions with dienophiles (e.g., alkenes, alkynes) to produce substituted pyridine derivatives after the initial adduct undergoes further transformation.[3][14] The electron-donating methyl groups at the C4 and C5 positions are expected to facilitate this reaction.[3]

-

Electrophilic and Nucleophilic Substitution: The oxazole ring is generally electron-rich, but electrophilic substitution can be challenging. Nucleophilic substitution is rare unless a good leaving group is present, typically at the C2 position.[3][15]

-

C-H Functionalization: Direct arylation at the C5 position of similar oxazole-4-carboxylates has been demonstrated via palladium-catalyzed C-H bond activation, suggesting potential for further derivatization.[16]

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis and transformation of structurally related oxazole compounds. This data is intended for comparative purposes, as specific quantitative data for this compound is not available in the cited literature.

| Reaction Type | Substrate Class | Reagents/Conditions | Typical Yield (%) | Reference(s) |

| Synthesis | ||||

| Dakin-West Reaction | α-Amino Acid | Acetic Anhydride, Pyridine | Varies | [4][6][7] |

| Robinson-Gabriel Synthesis | α-Acylamino Ketone | H₂SO₄, POCl₃, or PPA | 70 - 95% | [2][4][8] |

| Copper-Catalyzed Cyclization | β-Keto Carboxamides | Cu(OAc)₂, O₂ | 60 - 90% | [9] |

| Transformations | ||||

| Ester Hydrolysis | Ethyl Azolylacetates | K₂CO₃, Ethanol, MW | 80 - 98% | [11] |

| Amide Coupling | Carboxylate Salts | HBTU, Hünig's Base | Good to Excellent | [12] |

| Diels-Alder Reaction | Oxazoles | Alkenes/Alkynes, Heat or Lewis Acid | Varies widely | [3][14] |

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and a key transformation of this compound.

Protocol 1: Plausible Synthesis of this compound

This two-step procedure is based on a Dakin-West reaction followed by a Robinson-Gabriel cyclization.

Step A: Synthesis of Ethyl 2-(acetylamino)-3-oxobutanoate (Dakin-West Intermediate)

-

Materials:

-

L-Alanine

-

Pyridine (anhydrous)

-

Acetic Anhydride

-

Ethyl Chlorooxoacetate

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Suspend L-alanine (1.0 eq) in anhydrous pyridine (5-10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetic anhydride (2.5 eq) dropwise while maintaining the temperature below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

This step is a conceptual adaptation for forming the required precursor. Cool the mixture back to 0 °C and add ethyl chlorooxoacetate (1.1 eq) dropwise. Stir at room temperature overnight.

-

Quench the reaction by slowly adding it to ice-cold 1 M HCl.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the α-acylamino-β-keto ester.

-

Step B: Synthesis of this compound (Robinson-Gabriel Cyclization)

-

Materials:

-

Ethyl 2-(acetylamino)-3-oxobutanoate (from Step A)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Anhydride

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the keto-amide from Step A (1.0 eq) in acetic anhydride (5-10 volumes).[8]

-

Cool the solution to 0 °C in an ice bath.

-

Add concentrated H₂SO₄ (0.2 eq) dropwise, keeping the internal temperature below 10 °C.[8]

-

After addition, allow the mixture to warm to room temperature and then heat to 90-100 °C for 1-3 hours, monitoring by TLC.[8]

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford the title compound.

-

Protocol 2: Amide Coupling from this compound

This protocol first involves the hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling.

Step A: Hydrolysis to 4,5-Dimethyloxazole-2-carboxylic Acid

-

Materials:

-

This compound

-

Lithium Hydroxide (LiOH) or Potassium Carbonate (K₂CO₃)[11]

-

Tetrahydrofuran (THF) / Water mixture

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

-

Procedure:

-

Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and water.

-

Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 with 1 M HCl.

-

Extract the carboxylic acid with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can often be used without further purification.

-

Step B: Amide Bond Formation

-

Materials:

-

4,5-Dimethyloxazole-2-carboxylic Acid (from Step A)

-

Desired Amine (1.1 eq)

-

HBTU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA or Hünig's base) (3.0 eq)[12]

-

Dimethylformamide (DMF, anhydrous)

-

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the amine (1.1 eq) and DIPEA (3.0 eq) to the solution.

-

Add HBTU (1.1 eq) in one portion and stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

-

Filter, concentrate, and purify the crude amide product by flash column chromatography.

-

Visualizations

Caption: Plausible synthetic workflow for the target compound.

Caption: Potential synthetic transformations of the target compound.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. synarchive.com [synarchive.com]

- 6. jk-sci.com [jk-sci.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electrochemical Synthesis of Polysubstituted Oxazoles - ChemistryViews [chemistryviews.org]

- 11. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

Ethyl 4,5-dimethyloxazole-2-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 4,5-dimethyloxazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a crucial chemical intermediate in the synthesis of complex pharmaceutical agents. Its structural motif is a key building block for various therapeutic agents, most notably in the development of orexin receptor antagonists for the treatment of insomnia. This document provides a detailed overview of its synthesis, key reactions, and applications, supported by experimental protocols and quantitative data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁NO₃[1] |

| Molecular Weight | 169.18 g/mol [1] |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the corresponding carboxylic acid, 4,5-dimethyl-oxazole-2-carboxylic acid. While direct, detailed experimental studies on the synthesis of the ethyl ester are limited in publicly available literature, the synthesis of the parent carboxylic acid provides a strong foundation.

Step 1: Synthesis of 4,5-Dimethyl-oxazole-2-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step.

Experimental Protocol: Synthesis of 4,5-Dimethyl-oxazole-2-carboxylic acid

Materials:

-

3-Amino-2-butanone hydrochloride

-

Ethyl chlorooxoacetate

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3-amino-2-butanone hydrochloride in water is prepared and cooled in an ice bath.

-

Addition of Reagents: To the cooled solution, a solution of sodium hydroxide is added, followed by the dropwise addition of ethyl chlorooxoacetate, maintaining the temperature below 5 °C.

-

Reaction: The mixture is stirred vigorously at low temperature for a specified period to allow for the formation of the intermediate.

-

Hydrolysis: A solution of sodium hydroxide is then added, and the reaction mixture is stirred at room temperature to facilitate the hydrolysis of the ester group.

-

Workup: The aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the product.

-

Isolation and Purification: The precipitated 4,5-dimethyl-oxazole-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification to this compound

The synthesized 4,5-dimethyl-oxazole-2-carboxylic acid can then be converted to its ethyl ester via standard esterification methods, such as Fischer esterification.

Experimental Protocol: Fischer Esterification

Materials:

-

4,5-Dimethyl-oxazole-2-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

Reaction Setup: A solution of 4,5-dimethyl-oxazole-2-carboxylic acid in excess anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel.

Application in the Synthesis of Suvorexant

This compound is a key intermediate in some synthetic routes leading to Suvorexant, a dual orexin receptor antagonist. While specific patented routes may vary, the general application involves the use of the oxazole moiety as a building block for constructing the final complex structure of the drug. The synthesis of Suvorexant is a multi-step process, and this intermediate can be introduced at various stages depending on the overall synthetic strategy.

The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical agent where this compound serves as a key intermediate.

Caption: Generalized synthetic workflow utilizing this compound.

Signaling Pathways of Orexin Receptor Antagonists

Suvorexant, a product synthesized using intermediates like this compound, functions by antagonizing the orexin receptors, OX1R and OX2R. The orexin system plays a crucial role in regulating wakefulness. By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, Suvorexant suppresses the wake drive.

The diagram below illustrates the simplified signaling pathway of orexin and the mechanism of action of an orexin receptor antagonist.

Caption: Simplified orexin signaling pathway and antagonist action.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis, while requiring careful control of reaction conditions, provides access to a key building block for the development of novel therapeutics, particularly in the area of sleep disorder treatment. The protocols and information provided herein are intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. Further research into optimizing the synthesis of this intermediate and exploring its application in the creation of new chemical entities is warranted.

References

Applications of Ethyl 4,5-Dimethyloxazole-2-Carboxylate in Medicinal Chemistry: A Scarcity of Direct Evidence